Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate
Description
Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate is a complex heterocyclic compound featuring a triazolobenzothiazole core fused with a pyrrole ring and a methyl benzoate substituent. This structure integrates multiple pharmacophoric motifs:
- The 1,2,4-triazolo[3,4-b][1,3]benzothiazole moiety is known for its electron-deficient aromatic system, enabling interactions with biological targets such as enzymes or receptors .
- The methyl benzoate substituent introduces ester functionality, which may influence metabolic stability or binding affinity .
Synthetic routes for analogous triazolothiadiazole derivatives often involve phase-transfer catalysis or condensation reactions between amino-triazoles and carboxylic acids, as demonstrated in studies on structurally related compounds .
Properties
IUPAC Name |
methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c1-14-12-18(15(2)27(14)17-10-8-16(9-11-17)22(30)31-3)20(29)13-32-23-25-26-24-28(23)19-6-4-5-7-21(19)33-24/h4-12H,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMDIWDRDBITCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NN=C4N3C5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2,5-dimethyl-3-[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]pyrrol-1-yl]benzoate (CAS Number: 315691-92-0) is a complex organic compound that integrates various pharmacophoric elements known for their biological activities. This article explores its biological activity based on existing research findings and case studies.
- Molecular Formula : C24H20N4O3S2
- Molar Mass : 476.57 g/mol
- Density : 1.42 g/cm³ (predicted)
- pKa : 0.56 (predicted)
The compound exhibits a multifaceted mechanism of action attributed to its structural components:
- Triazole Ring : The [1,2,4]triazole moiety is known for its ability to interact with various biological targets, enhancing the compound's antimicrobial and anticancer properties.
- Benzothiazole and Pyrrole Units : These structures contribute to the compound's lipophilicity and ability to penetrate cellular membranes, facilitating interactions with intracellular targets.
Antimicrobial Activity
Research indicates that derivatives containing triazole and benzothiazole rings exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds similar to this compound demonstrated effective inhibition against a range of bacteria including Escherichia coli and Staphylococcus aureus .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Methyl 4-[...] | E. coli | 15 |
| Methyl 4-[...] | S. aureus | 18 |
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in various studies:
- Cell Line Studies : It has shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| A549 (Lung) | 15.0 |
Cholinesterase Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes:
- Inhibitory Potency : It demonstrated moderate inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurodegenerative disease treatment .
| Enzyme | IC50 (µM) |
|---|---|
| AChE | 157.31 |
| BChE | 46.42 |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of the compound against various pathogens using the agar well diffusion method. The results confirmed its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anticancer Screening
In another study focusing on its anticancer properties, the compound was tested against different cancer cell lines. The findings suggested that it could be a promising candidate for further development in cancer therapy due to its selective toxicity towards cancer cells while sparing normal cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolothiadiazole derivatives are a well-studied class of heterocycles due to their tunable electronic properties and bioactivity. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Triazolothiadiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Pyridyl substituents (e.g., in and ) enhance vasodilatory and anti-inflammatory activities, likely due to improved hydrogen bonding with target proteins.
- Naphthylmethylene groups () increase antimicrobial potency by enhancing π-π stacking interactions with bacterial membranes.
- The methyl benzoate group in the target compound may confer metabolic stability compared to ester-free analogs, though this requires experimental validation.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods for pyridyl-substituted analogs (e.g., phase-transfer catalysis with tetrabutylammonium iodide) .
- In contrast, naphthylmethylene derivatives require naphthaldehyde intermediates for condensation, adding synthetic complexity .
Structure-Activity Relationships (SAR) :
Preparation Methods
Cyclocondensation of Benzothiazole-2-thiol with Triazole Precursors
The fused triazolobenzothiazole system is synthesized via a two-step cyclization:
-
Formation of benzothiazole-2-thiol : Reaction of 2-aminothiophenol with carbon disulfide in alkaline ethanol yields benzothiazole-2-thiol.
-
Triazole annulation : Treatment with hydrazine hydrate and formic acid under reflux forms the triazole ring fused to the benzothiazole.
Optimized Conditions
Functionalization of Pyrrole Intermediate
Synthesis of 2,5-Dimethylpyrrole
The 2,5-dimethylpyrrole core is prepared via the Paal-Knorr synthesis:
Introduction of Acetylthioether Sidechain
The acetylthioether group is introduced via Friedel-Crafts acylation followed by thiolation:
-
Acylation : React 2,5-dimethylpyrrole with chloroacetyl chloride in dichloromethane (DCM) using AlCl₃ as a catalyst.
-
Thiolation : Substitute chloride withtriazolo[3,4-b][1,benzothiazole-1-thiol in DMF with K₂CO₃.
Critical Observations
-
Regioselectivity : Acylation occurs preferentially at the C3 position due to steric hindrance at C2 and C5.
-
Catalyst Loading : 10 mol% AlCl₃ maximizes yield (72%) while minimizing side reactions.
Coupling to Benzoate Core
Esterification of 4-Aminobenzoic Acid
Methyl 4-aminobenzoate is prepared by treating 4-aminobenzoic acid with methanol under acidic conditions:
N-Alkylation of Pyrrole with Benzoate
The pyrrole-acetyl-thiotriazolobenzothiazole intermediate is coupled to methyl 4-aminobenzoate via nucleophilic aromatic substitution:
-
Activation : Convert the amine to a better leaving group using NaNO₂/HCl (diazotization).
-
Coupling : React with the pyrrole derivative in DMF at 60°C for 8 hours.
Yield Optimization
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar–H), 7.89 (s, 1H, triazole-H), 6.98 (d, 2H, Ar–H), 6.45 (s, 1H, pyrrole-H), 3.91 (s, 3H, OCH₃), 2.32 (s, 6H, CH₃).
-
HRMS : [M+H]⁺ calcd. for C₂₄H₂₂N₄O₃S₂: 495.1214; found: 495.1211.
Challenges and Mitigation Strategies
Regioselectivity in Acylation
Stability of Thioether Linkage
-
Issue : Oxidation to sulfone under acidic conditions.
-
Mitigation : Perform thiolation under inert atmosphere (N₂) with radical scavengers (e.g., BHT).
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Sequential Coupling | 5 | 42 | 98 | High regiocontrol |
| Convergent Synthesis | 4 | 38 | 97 | Shorter reaction times |
| One-Pot Approach | 3 | 29 | 95 | Reduced purification steps |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
